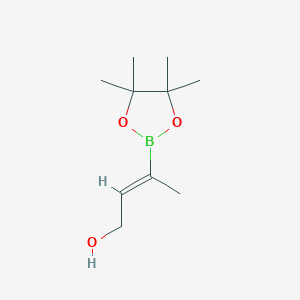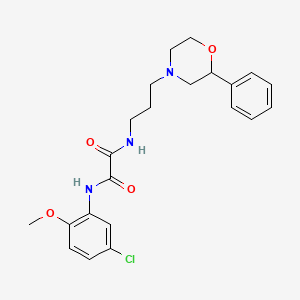![molecular formula C20H18BrN5 B3006057 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339026-05-0](/img/structure/B3006057.png)
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazoline core fused with a triazole ring, and it is substituted with a 4-bromophenyl group and a piperidine ring.
Mechanism of Action
Target of Action
Similar triazoloquinazoline derivatives have been reported to target non-conserved amino acid residues and have shown potential as therapeutic agents with several pharmacological applications .
Mode of Action
It’s known that triazoloquinazoline derivatives can interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities
Biochemical Pathways
Related triazoloquinazoline derivatives have been associated with a broad bioactivity spectrum . These compounds have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .
Pharmacokinetics
Pharmacokinetic studies have been performed on related triazoloquinazoline derivatives to evaluate their druggability .
Result of Action
Related compounds have shown superior cytotoxic activities against certain cancer cell lines .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-(4-bromophenyl)-4-hydrazinoquinazoline.
Cyclization Reaction: The hydrazinoquinazoline undergoes cyclization with orthoesters in solvent-free conditions or in absolute ethanol to form the triazoloquinazoline ring system.
Substitution Reaction: The piperidine ring is introduced through a substitution reaction, often using piperidine and appropriate catalysts under controlled conditions.
Chemical Reactions Analysis
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Fluorescent Probes: The compound’s photophysical properties make it useful as a fluorescent probe in biochemical assays.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline can be compared with other triazoloquinazoline derivatives:
3-Aryl-5-aminobiphenyl Substituted Triazoloquinazolines: These compounds have similar structures but different substituents, leading to variations in their biological activities.
4-Cyanoquinazolines: These derivatives exhibit different photophysical properties and biological activities compared to the bromophenyl-substituted compound.
Triazolophthalazines: These compounds share a similar triazole ring system but differ in their core structures and biological targets.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5/c21-15-10-8-14(9-11-15)18-23-24-19-16-6-2-3-7-17(16)22-20(26(18)19)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLOLMGGXBYOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
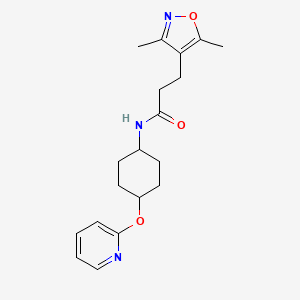
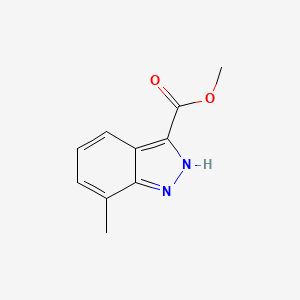

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)



![methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3005988.png)

![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)
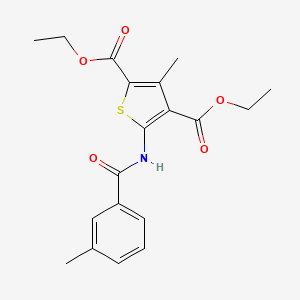
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)
